N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a cyano group, a phenyl-pyrazole moiety, and a methylphenyl-acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1-phenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with a cyanoacetic acid derivative under basic conditions to form the cyano group. The final step involves the reaction of this intermediate with 2-(4-methylphenyl)acetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-phenylacetamide
- N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-chlorophenyl)acetamide
- N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15-7-9-16(10-8-15)11-20(25)23-19(12-21)17-13-22-24(14-17)18-5-3-2-4-6-18/h2-10,13-14,19H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWOTXLVOJAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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